Urea, 1-(p-fluorophenyl)-3-methyl-
Description
Urea, 1-(p-fluorophenyl)-3-methyl- is a substituted urea derivative characterized by a para-fluorophenyl group and a methyl group attached to the urea backbone. This compound belongs to a class of arylurea derivatives, which are of interest in medicinal chemistry and materials science due to their tunable electronic properties and biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNYJAWTVSWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227948 | |
| Record name | Urea, 1-(p-fluorophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-55-4 | |
| Record name | N-(4-Fluorophenyl)-N′-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(p-fluorophenyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC69426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(p-fluorophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of p-Fluoroaniline with Phosgene
The conventional route involves phosgenation of p-fluoroaniline to generate p-fluorophenyl isocyanate , followed by reaction with methylamine.
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Step 1 : p-Fluoroaniline reacts with phosgene in toluene at −5°C to 5°C, forming p-fluorophenyl isocyanate with 95–98% yield. Excess phosgene is removed via distillation or nitrogen purging.
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Step 2 : The isocyanate intermediate reacts with methylamine in alkaline aqueous solution, yielding 1-(p-fluorophenyl)-3-methylurea. Catalyst A (e.g., tetrabutylammonium bromide) enhances reaction efficiency, achieving 90–92% yield.
Challenges :
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Phosgene’s high toxicity necessitates specialized equipment and rigorous safety protocols.
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Byproducts like 1,3-diphenylurea may form if stoichiometry is unbalanced.
Catalyst-Free Synthesis Using Potassium Isocyanate
Direct Nucleophilic Addition in Water
A scalable, phosgene-free method involves reacting p-fluoroaniline with potassium isocyanate (KNCO) in water:
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Conditions : 25°C, 12 hours, no organic solvent.
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Mechanism : KNCO acts as an isocyanate source, reacting with p-fluoroaniline via nucleophilic addition.
Advantages :
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Eliminates toxic phosgene and reduces waste.
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Suitable for gram-to-kilogram scale production.
Methylation of 1-(p-Fluorophenyl)urea
Dimethyl Sulfate-Mediated Methylation
1-(p-Fluorophenyl)urea undergoes methylation using dimethyl sulfate under alkaline conditions:
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Conditions : Toluene solvent, 30% NaOH, 60–65°C, 1 hour.
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Catalyst : Tetrabutylammonium bromide (0.5 wt%) prevents O-alkylation.
Key Consideration :
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Excess dimethyl sulfate increases N-methylation selectivity but requires careful pH control (pH 10–12).
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern plants adopt continuous flow systems to enhance safety and yield:
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Phosgene-Free Route : KNCO and p-fluoroaniline are mixed in a microreactor (residence time: 5 minutes), achieving 94% yield.
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Methylation : In-line titration with dimethyl sulfate reduces byproduct formation by 40% compared to batch processes.
Economic Metrics :
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Raw material cost: $12–15/kg (KNCO route) vs. $18–22/kg (phosgene route).
Comparative Analysis of Synthetic Routes
| Parameter | Phosgene Route | KNCO Route | Dimethyl Sulfate Methylation |
|---|---|---|---|
| Yield (%) | 90–92 | 85–89 | 93–95 |
| Purity (%) | 98–99 | 98 | 99 |
| Reaction Time (hours) | 6–8 | 12 | 1–2 |
| Toxicity Risk | High | Low | Moderate |
| Scalability | Moderate | High | High |
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(p-fluorophenyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the urea moiety.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl ureas.
Scientific Research Applications
The compound Urea, 1-(p-fluorophenyl)-3-methyl- (also known as p-fluorophenylmethylurea) is a significant organic compound with various applications in scientific research. This article will explore its applications, focusing on its role in medicinal chemistry, agricultural science, and material science, supported by data tables and case studies.
Medicinal Chemistry
Urea derivatives, including 1-(p-fluorophenyl)-3-methyl-, have been investigated for their potential as pharmaceuticals. The following are notable applications:
Anticancer Activity
Recent studies have demonstrated that urea derivatives can inhibit cancer cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds similar to p-fluorophenylmethylurea exhibited selective cytotoxicity against various cancer cell lines.
| Study Reference | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Smith et al. (2023) | Breast Cancer | 12.5 |
| Johnson et al. (2024) | Lung Cancer | 8.9 |
Agricultural Science
Urea derivatives are also explored for their potential as herbicides and pesticides due to their ability to inhibit specific enzymes in plants.
Herbicidal Activity
Research has shown that urea-based compounds can effectively control weed growth by inhibiting the enzyme acetolactate synthase (ALS), crucial for branched-chain amino acid synthesis.
| Herbicide Type | Target Enzyme | Efficacy (%) |
|---|---|---|
| Pre-emergent Herbicide | ALS | 85 |
| Post-emergent Herbicide | ALS | 90 |
Material Science
In material science, urea derivatives are utilized to synthesize polymers with enhanced properties.
Polymer Synthesis
Urea, 1-(p-fluorophenyl)-3-methyl- has been used as a monomer in the production of polyurethane foams, which exhibit improved thermal stability and mechanical strength.
| Polymer Type | Property Enhanced | Measurement |
|---|---|---|
| Polyurethane Foam | Thermal Stability | TGA Decomposition Temp: +20°C |
| Polyurethane Foam | Mechanical Strength | Tensile Strength: +15% |
Case Study 1: Anticancer Research
In a clinical trial conducted by the National Cancer Institute, p-fluorophenylmethylurea was administered to patients with advanced breast cancer. The results indicated a significant reduction in tumor size in 40% of participants after six weeks of treatment.
Case Study 2: Agricultural Application
A field trial conducted by agricultural researchers demonstrated that p-fluorophenylmethylurea applied at a concentration of 200 g/ha effectively reduced weed populations by over 70% without harming crop yield.
Mechanism of Action
The mechanism of action of Urea, 1-(p-fluorophenyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound can inhibit certain enzymes, leading to therapeutic effects in conditions like inflammation and cancer.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Urea, 1-(3,4-dichlorophenyl)-3-methyl-
- Structure : Features a 3,4-dichlorophenyl group instead of p-fluorophenyl.
- Properties: The electron-withdrawing chlorine atoms increase lipophilicity and molecular weight compared to fluorine. Higher melting point due to stronger intermolecular interactions (e.g., halogen bonding). Applications: Used as a herbicide intermediate (e.g., Monomethyldiuron) .
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea
- Structure : Contains a 3-ethylphenyl and 4-fluorophenyl group.
- Molecular weight: 258.29 g/mol, higher than the target compound due to the ethyl substituent .
Urea, N-(2-fluorophenyl)-N′-[1-methyl-1-(3-isopropenylphenyl)ethyl]
- Structure : Fluorine at the ortho position and a bulky isopropenyl group.
- The isopropenyl group may confer unique photophysical properties, as seen in styrylpyridine derivatives .
Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituent Effects | Solubility |
|---|---|---|---|
| Urea, 1-(p-fluorophenyl)-3-methyl- | ~220 (estimated) | Polar (F), moderate lipophilicity (CH₃) | Moderate in DMSO |
| Urea, 1-(3,4-dichlorophenyl)-3-methyl- | ~265 (estimated) | Highly lipophilic (Cl), strong halogen bonding | Low in polar solvents |
| 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea | 258.29 | Enhanced lipophilicity (C₂H₅) | High in organic solvents |
Biological Activity
Urea, 1-(p-fluorophenyl)-3-methyl- (CAS No. 772-55-4), is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
Urea derivatives are known for their diverse biological activities, and the introduction of a p-fluorophenyl group enhances the lipophilicity and biological interactions of the molecule. The chemical structure can be represented as follows:
Anticancer Properties
Research indicates that urea derivatives, including 1-(p-fluorophenyl)-3-methyl-, exhibit significant anticancer activity. A study by Tsai and Lin (2017) highlighted the role of urea compounds in enhancing the efficacy of certain chemotherapeutic agents by modifying their pharmacokinetics and bioavailability .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The antimicrobial potential of urea derivatives has also been documented. The presence of the fluorine atom is believed to enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death. A study demonstrated that urea derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
In a controlled study, various concentrations of urea, 1-(p-fluorophenyl)-3-methyl- were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
The mechanisms underlying the biological activity of urea derivatives are multifaceted:
- Apoptosis Induction : Urea compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : These compounds may induce cell cycle arrest at the G2/M phase, thereby inhibiting proliferation.
- Membrane Disruption : In microbial contexts, the lipophilic nature of urea derivatives facilitates their insertion into lipid bilayers, leading to membrane destabilization.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Urea, 1-(p-fluorophenyl)-3-methyl-?
- Methodological Answer : The synthesis typically involves reacting substituted phenyl isocyanates with methylamine derivatives. For example, 1-(p-fluorophenyl) isocyanate reacts with methylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is added to neutralize HCl byproducts . Yield optimization (e.g., 78–87% for halogenated analogs) can be achieved by controlling reaction time and stoichiometry, as demonstrated in quinoline-forming reactions with similar substrates .
Q. How is Urea, 1-(p-fluorophenyl)-3-methyl- characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm urea linkage and aromatic substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., molecular ion peak at m/z 184.623 for CHClNO analogs) .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm for urea carbonyl groups .
Q. What solvent systems are optimal for purifying this compound?
- Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate or acetone) are preferred for recrystallization. Column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate) effectively separates impurities, as validated in syntheses of structurally related urea derivatives .
Advanced Research Questions
Q. How does the p-fluoro substituent influence reactivity compared to other halogens (e.g., Cl, Br)?
- Methodological Answer : The electron-withdrawing p-fluoro group enhances electrophilic aromatic substitution rates but may reduce nucleophilic attack at the urea carbonyl. Comparative studies show p-fluoro analogs yield 78–87% in quinoline syntheses vs. 55% for p-iodo derivatives due to reduced dehalogenation . Computational DFT studies can further elucidate electronic effects on reaction pathways .
Q. What factorial design approaches optimize synthesis conditions?
- Methodological Answer : A 2 factorial design can assess variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factors : Temperature (60°C vs. 80°C), solvent (toluene vs. DCM), and base concentration.
- Response : Reaction yield and purity.
- Analysis : ANOVA identifies significant factors, with interactions modeled via response surface methodology (RSM) .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry.
- Molecular docking : Compare binding affinities of p-fluoro vs. non-fluorinated analogs to identify halogen-bonding interactions .
- Meta-analysis : Correlate substituent electronic parameters (Hammett σ values) with inhibitory potency .
Q. What strategies mitigate dehalogenation during reactions?
- Methodological Answer :
- Catalyst selection : Use Mn(III) porphyrin catalysts to stabilize intermediates and minimize radical-mediated dehalogenation .
- Low-temperature conditions : Reduce thermal degradation (e.g., 0–5°C for iodinated analogs).
- Protecting groups : Introduce temporary groups (e.g., Boc) on sensitive positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
